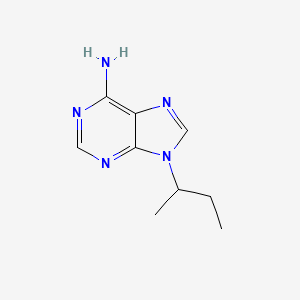

9-(sec-Butyl)-9H-adenine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N5 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

9-butan-2-ylpurin-6-amine |

InChI |

InChI=1S/C9H13N5/c1-3-6(2)14-5-13-7-8(10)11-4-12-9(7)14/h4-6H,3H2,1-2H3,(H2,10,11,12) |

InChI Key |

WUUGZXPFGNZPJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=NC2=C(N=CN=C21)N |

Origin of Product |

United States |

Molecular Interactions and Biochemical Mechanisms of Action

Enzymatic Interaction Studies

The interaction of 9-(sec-Butyl)-9H-adenine with various enzyme systems is a subject of significant research interest, primarily focusing on its potential as an inhibitor or modulator of enzymatic activity. As a derivative of adenine (B156593), a fundamental component of nucleic acids and vital cofactors, its structure allows for interaction with a range of enzymes involved in purine (B94841) metabolism and cellular signaling. ontosight.aiwikipedia.orgwikipedia.org

The primary mechanism of action investigated for this compound and its related structures is competitive inhibition, where the molecule competes with endogenous ligands, such as Adenosine (B11128) triphosphate (ATP), for the active site of an enzyme. ontosight.ainih.gov

This compound is recognized for its potential as a kinase inhibitor. ontosight.ai Kinases are a large family of enzymes that regulate numerous cellular processes by catalyzing the phosphorylation of specific substrates. ontosight.ainih.gov Dysregulation of kinase activity is a hallmark of diseases like cancer, making kinase inhibitors a major focus of drug discovery. ontosight.ainih.gov

Research into N-9 substituted purine derivatives has demonstrated their potential as potent anticancer agents. researchgate.net For instance, a series of 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were synthesized and evaluated for their anticancer activity. Within this series, the compound 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17) exhibited significant inhibitory activity against MCF-7 breast cancer cells. researchgate.net Molecular docking studies suggest that this activity stems from the inhibition of PI3K-δ and P70-S6K1 kinases. researchgate.net

Another related compound, 9-(3-sec-butylaminopropyl)-8-(2-iodo-5-methoxyphenylsulfanyl)-9H-purin-6-ylamine , was identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of many kinases and other proteins involved in cancer progression. nih.gov

Table 1: Kinase Inhibition by 9-sec-Butyl-Purine Derivatives

| Compound | Target Kinase(s) | Observed Effect | Reference |

|---|---|---|---|

| 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17) | PI3K-δ, P70-S6K1 | Good inhibitory activity against MCF-7 cells; induces G2/M phase arrest and apoptosis. | researchgate.net |

| 9-(3-sec-butylaminopropyl)-8-(2-iodo-5-methoxyphenylsulfanyl)-9H-purin-6-ylamine | Hsp90 | Potent Hsp90 inhibitor, inducing tumor growth inhibition in a murine xenograft model. | nih.gov |

| This compound (PD183394) | Kinases (general) | Recognized as a potential kinase inhibitor for influencing various cellular pathways. | ontosight.ai |

Purine metabolism involves a complex network of enzymes that synthesize and break down purines. kegg.jp Adenosine deaminase (ADA) is a key enzyme in this pathway, catalyzing the irreversible hydrolytic deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. uniprot.orgfrontiersin.org This function makes ADA crucial for maintaining adenosine homeostasis and regulating adenosine-mediated signaling. uniprot.orgfrontiersin.org While this compound is a purine derivative, specific studies detailing its direct interaction with or inhibition of adenosine deaminase are not extensively documented in the available research. However, understanding the interaction of adenosine analogs with ADA is critical for developing pharmaceutical agents, as ADA deficiency is linked to severe combined immunodeficiency disease. researchgate.net The binding site of ADA is known to be a hydrophobic pocket, and interactions with inhibitors are often dominated by non-polar contributions. researchgate.net

DNA adenine methyltransferases are enzymes that catalyze the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to adenine bases within DNA. nih.gov These enzymes play roles in various cellular processes, and in some pathogens, they are essential for virulence and survival. nih.govacs.org For example, the Clostridioides difficile specific DNA adenine methyltransferase (CamA) is required for efficient sporulation and colonization. nih.govscispace.com Consequently, CamA has become a target for novel antivirulence agents. nih.govacs.org Research efforts have focused on designing adenosine analogs that can act as potent and selective inhibitors of CamA. nih.govnih.gov These inhibitors are typically designed to bind to the adenosine-binding site of the enzyme. nih.gov While this research highlights the potential for modified adenine derivatives to inhibit this class of enzymes, there is no specific evidence in the provided literature indicating that this compound itself is an inhibitor of DNA adenine methyltransferase.

Beyond direct competitive inhibition, small molecules can interact with enzymes as substrates for catalytic reactions or as allosteric modulators that bind to a site distinct from the active site to regulate enzyme activity. nih.govacs.org Allosteric modulators can enhance or inhibit the enzyme's response to its substrate or orthosteric ligands. nih.gov This mechanism is of therapeutic interest because allosteric modulators can offer greater specificity and a more nuanced regulation of enzyme function compared to orthosteric inhibitors. nih.govresearchgate.net

The development of allosteric modulators for adenosine receptors, which are G protein-coupled receptors, is an active area of research. nih.govresearchgate.net However, specific studies identifying this compound as either a substrate for an enzymatic reaction or as an allosteric modulator of an enzyme system are not present in the sourced documents. The research focus remains primarily on its role as a competitive inhibitor, particularly in the context of kinases. ontosight.airesearchgate.net

Enzymes are widely used in organic synthesis for their ability to catalyze reactions with high regioselectivity and stereoselectivity under mild conditions. koreascience.kruniovi.es This is particularly valuable for the modification of complex molecules with multiple reactive sites, such as multi-hydroxyl compounds or nucleoside analogs. koreascience.kr

Lipases, for example, have been successfully used for the regioselective acylation of acyclic nucleoside analogues. nih.govmdpi.com A notable example is the enzymatic regioselective monopalmitoylation of racemic 9-(2,3-dihydroxypropyl)adenine (B3427002) (DHPA), an antiviral agent. nih.govmdpi.com In this process, an immobilized form of Candida antarctica lipase (B570770) B (CAL-B) selectively catalyzes the addition of a palmitoyl (B13399708) group to the primary hydroxyl position of DHPA. nih.govmdpi.com This type of modification can be used to improve the physicochemical properties and biological activity of the parent compound. mdpi.com While these studies demonstrate the utility of enzymatic methods for the precise modification of adenine derivatives, specific research applying such regioselective enzymatic modifications to this compound has not been reported in the provided sources.

Interaction with Purine-Metabolizing Enzymes (e.g., Adenosine Deaminase)

Role as a Substrate or Allosteric Modulator in Enzyme Systems

Receptor Binding and Ligand Affinity Studies

The alkyl substitution at the 9-position of the adenine core, as seen in this compound, generally classifies the molecule as an adenosine receptor antagonist. d-nb.infonih.gov This is in contrast to adenosine analogues possessing a ribose moiety at this position, which typically act as agonists. nih.gov The nature of the interaction of 9-substituted adenines with adenosine receptors is highly dependent on the substituents at other positions of the purine ring, such as the N6 and 8-positions. nih.govresearchgate.net

Studies on a variety of 9-alkyladenine derivatives have demonstrated that these compounds can interact with all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). d-nb.infonih.gov The affinity and selectivity for these receptor subtypes are significantly influenced by the nature of the alkyl group at the N9 position and by other substitutions on the adenine ring. nih.govnih.gov For instance, replacing the sugar moiety of adenosine with a simple alkyl group, such as a methyl or ethyl group, tends to produce non-selective adenosine receptor antagonists. d-nb.infonih.gov

The affinity of these compounds is typically determined through radioligand binding assays. d-nb.infonih.gov These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. For A1, A2A, and A3 receptors, binding assays are common, while for the A2B receptor, functional assays, such as measuring the inhibition of adenylyl cyclase activity, are often employed. d-nb.infonih.gov

Competition assays are fundamental in characterizing the binding of ligands like this compound to adenosine receptors. In these experiments, the concentration of the unlabeled ligand required to inhibit the binding of a specific radiolabeled ligand by 50% (the IC50 value) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the ligand for the receptor. nih.gov

For human adenosine receptors, these assays are often performed using membranes from Chinese hamster ovary (CHO) cells that have been stably transfected to express a single receptor subtype. d-nb.infonih.gov Common radioligands used include [3H]CCPA for A1 receptors, and [3H]NECA for A2A and A3 receptors. d-nb.info For A2B receptors, the potency of antagonists is often determined by their ability to inhibit the NECA-stimulated adenylyl cyclase activity. nih.gov

The binding site for adenosine receptor antagonists, including 9-substituted adenines, is located within the transmembrane (TM) domain of the G protein-coupled receptor (GPCR). nih.gov Molecular modeling and docking studies suggest that the adenine core of these ligands resides in a cavity formed by several transmembrane helices. The substituents at the N6, C2, and C8 positions can project into different sub-pockets, influencing both affinity and selectivity. researchgate.net For example, the N6-substituent is often directed towards a lipophilic pocket, and its size and shape can be critical for high-affinity binding, particularly at the A1 receptor. nih.govdoi.org

The structure-affinity relationship (SAR) for 9-alkyladenines at adenosine receptors is complex, with subtle structural modifications leading to significant changes in binding profiles.

N9-Substitution: The replacement of the ribose moiety of adenosine with an alkyl group, such as a sec-butyl group, is a key determinant for antagonist activity. d-nb.infonih.gov The size and nature of this alkyl group can influence selectivity. For example, studies on 9-ethyladenine (B1664709) derivatives have shown that this scaffold can be modified to produce antagonists with distinct selectivity profiles for A1, A2A, and A3 receptors. nih.gov

N6-Substitution: The introduction of substituents at the N6 position can dramatically increase affinity, particularly for the A1 receptor. google.com Cycloalkyl groups, for instance, are known to confer A1 selectivity. nih.govresearchgate.net The presence of bulky substituents at the N6 position of 9-propyladenine has been shown to increase binding affinity at both A1 and A3 receptors. nih.govd-nb.info

C8-Substitution: Substitution at the C8 position can also modulate affinity and selectivity. For instance, the introduction of a bromine atom at this position in 9-alkyladenines generally enhances interaction with adenosine receptors, especially the A2A subtype. nih.gov An 8-phenyl substituent on a 9-ethyladenine core resulted in a high-affinity A1 antagonist. nih.gov

C2-Substitution: Modifications at the C2 position can also fine-tune the selectivity profile. A chlorine atom at the C2 position of 9-propyladenine derivatives has been found to favor interaction with the A2A subtype. nih.govd-nb.info

The following table summarizes the affinity of selected 8-bromo-9-alkyl-9H-adenine derivatives for human adenosine receptor subtypes.

Data adapted from Bioorganic & Medicinal Chemistry, 17(7), 2812-22 (2009). nih.gov

Ligand Binding Site Characterization and Competition Assays

Molecular Recognition with Non-Enzymatic/Non-Receptor Binding Partners

Beyond its interactions with adenosine receptors, the adenine moiety of this compound can participate in molecular recognition events with other molecules through non-covalent interactions. These are fundamental to its behavior in various chemical and biological environments.

The adenine base is rich in hydrogen bond donors (the exocyclic amino group) and acceptors (the nitrogen atoms of the purine ring system). mdpi.com This allows it to form specific hydrogen bonding patterns, most famously the Watson-Crick base pairing with thymine (B56734) or uracil. mdpi.com The N1 and N7 atoms are common hydrogen bond acceptors. The formation of these hydrogen bonds can be influenced by substituents on the adenine ring, which can alter the electronic properties of the molecule. rsc.orgrsc.org

In addition to hydrogen bonding, the aromatic nature of the purine ring system facilitates π-π stacking interactions. nih.gov These interactions occur when aromatic rings align in a parallel or near-parallel fashion, contributing to the stability of molecular assemblies. nih.govacs.org The extent of stacking is influenced by the electronic nature of the substituents on the ring. rsc.orgrsc.org For instance, in a study of 9-[3-(aden-9-yl)propyl]-6-(3-methyl-2-butenylamino)purine, a strong intramolecular stacking interaction was observed between the two purine rings. nih.gov The geometric constraints imposed by substituents, such as the N9-sec-butyl group, can also affect the propensity for and geometry of these stacking interactions.

The specific recognition of adenine and its derivatives is a significant area of research in supramolecular and host-guest chemistry. rsc.org Synthetic hosts have been designed to selectively bind adenine-containing guests through a combination of hydrogen bonding and other non-covalent interactions. acs.orgnih.gov

One class of synthetic hosts that has been studied for adenine recognition is the cucurbiturils. tandfonline.comtandfonline.com Cucurbit tandfonline.comuril (Q tandfonline.com), for example, has been shown to form stable inclusion complexes with adenine and its derivatives. tandfonline.comtandfonline.com The binding affinity is dependent on the pH and the specific structure of the adenine derivative. tandfonline.comtandfonline.com For adenine itself, the interaction primarily involves the inclusion of the adenine moiety within the hydrophobic cavity of the Q tandfonline.com host. tandfonline.comtandfonline.com

Other synthetic receptors have been developed that utilize a precisely arranged array of hydrogen bond donors and acceptors to complement the hydrogen bonding pattern of the adenine base, mimicking the recognition seen in biological systems. nih.gov These host-guest interactions are often studied using techniques such as NMR spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy to determine the stability and geometry of the resulting complexes. tandfonline.com

The following table presents formation constants for the inclusion complexes of cucurbit tandfonline.comuril with adenine and related derivatives.

Data adapted from Supramolecular Chemistry, 20(3), 279-287 (2008). tandfonline.comtandfonline.com

Hydrogen Bonding Networks and Stacking Interactions

Influence on Purine Metabolism Pathways

Purine metabolism is a critical cellular process divided into two main pathways: de novo synthesis, which builds purines from simpler molecules, and salvage pathways, which recycle pre-existing purine bases. frontiersin.org These pathways collectively maintain the cellular pool of adenine and guanine (B1146940) nucleotides required for DNA and RNA synthesis, cellular energy, and signaling. frontiersin.orgfiveable.me

The de novo purine biosynthesis pathway is a highly conserved, multi-step process that assembles the purine ring on a ribose sugar scaffold, culminating in the production of inosine monophosphate (IMP). fiveable.mesci-hub.se IMP serves as the common precursor for the synthesis of adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). frontiersin.org The pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and involves a series of enzymatic reactions. frontiersin.org Key enzymes in this pathway, such as AICAR transformylase/IMP cyclohydrolase (ATIC), are known targets for modulation, which can affect cellular processes by altering metabolite levels. nih.gov For instance, inhibiting ATIC can lead to an accumulation of its substrate, ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which is an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov

While the de novo pathway is a known target for various molecules, specific research detailing the direct modulatory effects of this compound on this pathway is not prominently available in the reviewed scientific literature.

Purine salvage pathways are crucial for conserving energy and resources by recycling purine bases (adenine, guanine, hypoxanthine) and nucleosides from the degradation of nucleic acids. fiveable.mefiveable.me Two key enzymes in this process are adenine phosphoribosyltransferase (APRT), which converts adenine to AMP, and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts hypoxanthine (B114508) and guanine to IMP and GMP, respectively. fiveable.me These reactions utilize PRPP as a co-substrate. fiveable.me The salvage of adenosine to AMP is primarily catalyzed by adenosine kinase and is considered a vital pathway for maintaining adenine nucleotide levels in cells like cardiomyocytes. nih.gov

The adenylate pool, consisting of ATP, ADP, and AMP, is fundamental to cellular energy and function. nih.gov Maintaining the balance and size of this pool is critical, and cells utilize both de novo and salvage pathways to replenish it. nih.govnih.gov For instance, in cardiomyocytes, S-adenosyl-L-methionine (SAM) can serve as a precursor to increase the adenylate pool, acting through the formation of adenine as an intermediate which is then incorporated via APRT. nih.govresearchgate.net The regulation of the adenylate pool is tightly linked to the cell's energy status, often monitored by the AMP:ATP ratio, which influences AMPK activity. researchgate.net

The specific effects of this compound on the adenylate pool balance, including its potential to serve as a substrate for nucleotide synthesis or to otherwise alter the concentrations of ATP, ADP, and AMP, have not been specifically documented in the reviewed literature.

Impact on Purine Salvage Pathways

Molecular-Level Studies of Adenine Derivative Interactions with Nucleic Acids

The interaction of small molecules and modified bases with nucleic acids is a cornerstone of molecular biology and pharmacology. arrakistx.comibp.cz Such interactions can influence the structural stability, base-pairing properties, and biological function of DNA and RNA.

The chemical modification of oligonucleotides, including the substitution of natural nucleosides with synthetic analogues, is a widely used strategy to enhance their therapeutic properties, such as resistance to nuclease degradation. nih.govoup.com Research on related adenine derivatives provides insight into the potential effects of such modifications.

A study involving the similar compound (S)-9-(3,4-dihydroxybutyl)adenine, an acyclic nucleoside analogue, demonstrated that its incorporation into oligonucleotides can significantly affect their stability. oup.com When this analogue was substituted at the 3' and 5' ends of a 13-mer oligonucleotide, the resulting construct showed increased stability against degradation by snake venom phosphodiesterase (SV PDE) while maintaining good duplex stability with its complementary strand. oup.com However, the introduction of a second acyclic nucleoside at each end did not further improve enzymatic stability and, in fact, reduced the ability of the oligonucleotide to form a stable duplex. oup.com

| Oligonucleotide Sequence (5' to 3') | Modification | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) vs. Unmodified |

|---|---|---|---|

| d(CGCGAATTCGCG) | Unmodified Reference | 58 | N/A |

| X-d(GCGAATTCGC)-X | One (S)-9-(3,4-dihydroxybutyl)adenine (X) at each end | 52 | -6 |

| XX-d(CGAATTCG)-XX | Two (S)-9-(3,4-dihydroxybutyl)adenine (X) at each end | 34 | -24 |

Data derived from studies on (S)-9-(3,4-dihydroxybutyl)adenine, a related but distinct compound from this compound. The melting temperature (Tm) indicates the thermal stability of the DNA duplex. oup.com

DNA adducts are segments of DNA that have become covalently bonded to a chemical species. nih.govberkeley.edu The study of DNA adduct formation is crucial for understanding how various compounds interact with the genome. re-place.be This research often employs highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and quantify adducts, even at very low levels. nih.govmdpi.com Adducts can form at different positions on the DNA bases, such as the N7 position of guanine or the N3 position of adenine, or on the phosphate (B84403) backbone. nih.govberkeley.edumdpi.com The formation of an adduct can alter the structure of DNA and influence processes like replication and transcription. nih.govnih.gov

While extensive research exists on DNA adducts formed by various carcinogens and endogenous molecules, specific studies focused on the formation of DNA adducts from this compound, outside the context of genotoxicity assessment, were not identified in the provided search results.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating Substituent Effects at N9, C6, C8, and other Positions with Biological Activity

The purine (B94841) scaffold of adenine (B156593) offers several positions (N9, C6, C2, and C8) for chemical modification, each influencing the molecule's interaction with biological targets in distinct ways.

The N9 position of the adenine ring is a common site for substitution, and the nature of the group at this position significantly impacts biological activity. The sec-butyl group is a branched alkyl substituent that introduces specific steric and lipophilic characteristics compared to linear or smaller alkyl chains.

In a series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives designed as potential anticancer agents, the compound featuring a sec-butyl group at the N9 position (known as PP17) demonstrated significant inhibitory activity against the MCF-7 breast cancer cell line. researchgate.net This finding was part of a broader observation that simple N-9 alkyl substitutions on this particular purine framework can lead to potent anticancer agents, with the sec-butyl derivative being a noteworthy example. researchgate.net The branching of the sec-butyl group can influence how the molecule fits into a binding pocket, potentially enhancing affinity and selectivity for its target. Further studies have also noted the cytotoxic potential of 9-alkyladenines in general. up.ac.za

The introduction of other functional groups, in combination with the N9-sec-butyl moiety, has also been explored. For instance, the compound 8-Bromo-9-(sec-butyl)-9H-adenine has been identified in drug discovery databases, indicating its relevance in studies targeting adenosine (B11128) receptors or other biological systems. idrblab.netidrblab.net

To understand the specific contribution of the sec-butyl group, it is useful to compare it with other substituents at the N9 position. Research has shown that modifying the N9 substituent is a key strategy in tuning the affinity and selectivity of adenine derivatives for various receptors.

For example, in the development of adenosine receptor antagonists, replacing the ribose sugar of adenosine with a simple alkyl group like methyl or ethyl can convert an agonist into an antagonist. d-nb.info Studies using 9-ethyladenine (B1664709) as a scaffold have led to the development of high-affinity antagonists for A1, A2A, and A3 adenosine receptors, with selectivity being heavily dependent on further substitutions at the C2 and C8 positions. nih.gov

The size and nature of the N9-alkyl group are critical. In the pursuit of selective antagonists for the A2B adenosine receptor, optimization of the N9 position of certain adenine derivatives led to compounds with excellent affinity. nih.gov Conversely, for a newly identified adenine receptor (AdeR), SAR studies indicated that bulky and lipophilic substituents, including alkyl groups at the N9-position, were generally not well-tolerated, suggesting steep structural requirements for binding. researchgate.net In the context of Grp94 inhibitors, various substituents at the N9 position have been explored to modulate binding affinity. nih.gov These examples underscore that the optimal N9-substituent is highly dependent on the specific biological target.

Table 1: Effect of N9-Alkyl and Other Substitutions on Adenine Derivative Activity This table provides examples of how different substituents at the N9 position and other locations on the adenine ring influence biological target affinity and selectivity.

| Base Scaffold | N9-Substituent | Other Key Substituents | Biological Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|---|

| 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine | sec-Butyl | - | Anticancer (MCF-7 cells) | Good inhibitory activity. | researchgate.net |

| Adenine | Ethyl | 8-Phenyl | A1 Adenosine Receptor | High affinity antagonist. | nih.gov |

| Adenine | Ethyl | 8-Phenylethynyl | A3 Adenosine Receptor | High affinity and selective antagonist. | nih.gov |

| Adenine | Methyl | 2-Alkynyl-8-Aryl | A2B Adenosine Receptor | Explored as A2B antagonists. | nih.gov |

| Adenine | Various Alkyls | - | Adenine Receptor (AdeR) | Bulky/lipophilic groups generally reduced activity. | researchgate.net |

Modifications at other positions of the purine ring, such as C2, C6, and C8, are often combined with N9-substitution to fine-tune the pharmacological profile of the compound. Halogenation, particularly at the C8 position, is a common and effective strategy.

Research has consistently shown that introducing a bromine atom at the C8-position of 9-substituted adenines generally enhances their interaction with adenosine receptors. nih.govacs.org This modification can improve affinity, particularly at the A2A subtype. acs.org The compound 8-Bromo-9-cyclobutyl-9H-adenine, for example, has been studied for its affinity at all four adenosine receptor subtypes (A1, A2A, A2B, A3). bindingdb.orgbindingdb.org

Substitution at the C2 position also has a significant impact. Adding a chlorine atom at C2 on a 9-propyladenine scaffold was found to favor interaction with the A2A adenosine receptor subtype. d-nb.info In other studies, various aryl and arylalkynyl groups at the C2 or C8 positions of 9-ethyladenine resulted in compounds with distinct receptor selectivities, demonstrating that a combination of modifications is key to achieving a desired profile. nih.gov For instance, an 8-phenyl group on 9-ethyladenine conferred A1 selectivity, while an 8-phenylethynyl group resulted in A3 selectivity. nih.govresearchgate.net

Exploration of Other Alkyl and Acyclic Chains at N9

Conformational Analysis and its Relationship to Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For 9-(sec-Butyl)-9H-adenine, the flexibility of the sec-butyl group allows it to adopt various spatial arrangements. Conformational analysis, which studies the relative energies of these different arrangements, is essential for understanding molecular recognition. wwnorton.com

Studies on other 9-substituted adenines have confirmed the importance of stereochemical properties for biological activity. Using computer modeling and NMR techniques, researchers have established the most favorable conformations of compounds like 9-benzyladenine (B1666361) and correlated these shapes with their metabolic N1-oxidation. nih.gov These findings highlight that electronic and lipophilic factors alone are insufficient; the molecule's 3D structure plays a decisive role. nih.gov

Spatial and Electronic Requirements for Ligand-Target Interactions

Successful binding of a ligand to its target depends on a precise match of spatial and electronic features. The size, shape, and distribution of charges on the ligand must be complementary to those of the target's binding pocket.

Investigations into adenine derivatives have shed light on these requirements. For instance, the steric bulk of substituents is a major factor. In one study, bulky groups at the N6 position were found to sterically hinder the nearby N7 position, making substitution at the N9 position more likely. beilstein-journals.org This demonstrates how the spatial arrangement of one part of the molecule can direct its chemical reactivity and interactions elsewhere.

The electronic properties of the substituents are also crucial. A substituent at the N9 position can alter the electron distribution within the purine ring system. Electron-donating groups at N9 have been shown to increase the aromaticity of the adjacent five-membered imidazole (B134444) ring, which could enhance certain interactions, such as pi-stacking, with the target protein. mdpi.com Conversely, electron-withdrawing groups at this position can decrease electron density and disfavor such interactions. mdpi.com Molecular modeling of various adenine-based ligands has helped to visualize these interactions, showing how complementarity with the binding site dictates the observed SAR patterns. plos.org Ultimately, a delicate balance of steric, electronic, and lipophilic properties is required for potent and selective ligand-target interactions. nih.gov

Computational and Theoretical Studies

Molecular Docking and Binding Affinity Predictions for Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential interactions between a ligand, such as an adenine (B156593) derivative, and a protein's binding site.

Detailed research findings have shown that N-9 substituted purines can be potent anticancer agents. In one such study, a derivative, 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17), was identified as a promising lead compound with significant inhibitory activity against MCF-7 breast cancer cells. researchgate.net Molecular docking studies were performed to understand the binding mechanism of this class of compounds, targeting kinases like PI3K-d and P70-S6K1, which are implicated in cancer cell apoptosis. researchgate.net The docking of these purine-based compounds helps to rationalize their structure-activity relationships (SAR) and guide the synthesis of more potent inhibitors. researchgate.net

Similarly, docking studies on other 9-substituted adenine analogs have provided structural insights into their receptor interactions. For instance, the docking of truncated (N)-methanocarba-adenosines into a homology model of the A₁ adenosine (B11128) receptor (A₁AR) helped characterize distinct hydrophobic subpockets that accommodate N⁶-substituents. nih.gov These models reveal key hydrogen bonds and hydrophobic contacts that determine binding affinity and selectivity. nih.gov While direct docking studies solely on 9-(sec-Butyl)-9H-adenine are not extensively published, the findings for its derivatives suggest it would likely bind to targets where the sec-butyl group can occupy a hydrophobic pocket, influencing binding affinity and selectivity.

Table 1: Example of Macromolecular Targets for Adenine Derivatives

| Target Protein | Therapeutic Area | Role of Docking |

|---|---|---|

| PI3K-d / P70-S6K1 | Cancer | To identify binding modes of purine-based inhibitors and guide SAR studies. researchgate.net |

| Adenosine Receptors (A₁AR, A₂AAR) | Neuroprotection, Inflammation | To understand selectivity and characterize hydrophobic binding pockets for N-substituted analogs. nih.govbindingdb.org |

| Hsp90 | Cancer | To design inhibitors that target the hydrophobic binding pocket. mdpi.com |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic charge distribution, and reactivity. rsdjournal.org For 9H-adenine and its derivatives, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been employed to determine its molecular structure with high accuracy. nih.gov

Studies on the parent 9H-adenine molecule show it has a planar heavy-atom skeleton and its C-C and C-N bond lengths are indicative of its aromatic nature. nih.gov The introduction of a sec-butyl group at the N-9 position is not expected to alter the fundamental electronic structure of the adenine core significantly. However, it will introduce steric bulk and act as a weak electron-donating group, which could subtly influence the molecule's dipole moment and interaction potential with its environment. Quantum calculations are essential for precisely quantifying these subtle electronic effects. nrel.gov

Table 2: Selected Calculated Properties for 9H-Adenine (as a baseline for derivatives)

| Property | Method | Finding | Reference |

|---|---|---|---|

| Molecular Geometry | MP2/cc-pVQZ | Essentially planar heavy-atom skeleton. | nih.gov |

| Aromaticity | GIAO-MP2/cc-pVTZ | Calculated aromaticity indexes confirm the aromatic nature of the purine (B94841) ring system. | nih.gov |

| Electronic States | CASPT2//CASSCF | The lowest excited states are close-lying ¹(ππ* Lₐ) and ¹(nπ*) states, crucial for its photophysical behavior. | pnas.org |

The Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformations (valleys), transition states (saddle points), and reaction pathways. nih.govresearchgate.net For flexible molecules like this compound, PES analysis is critical for understanding the various shapes it can adopt and the energy barriers between them.

Studies on adenine-thymine base pairs have used PES analysis to show how factors like methylation and hydration favor stacked structures over planar hydrogen-bonded ones. nih.gov The analysis of a molecule's PES can reveal the energetic determinants of its conformational landscape, separating contributions from steric and electrostatic components. nih.gov For this compound, the rotation around the C-N bond connecting the butyl group to the purine ring would be a key coordinate on its PES. This analysis would identify the most stable rotational isomers (rotamers) and the energy required to convert between them, which can be crucial for how the molecule fits into a receptor's binding site.

Adenine and its derivatives are known for their remarkable photostability, a property essential for protecting genetic information from UV damage. This stability arises from highly efficient, ultrafast non-radiative decay processes that dissipate absorbed UV energy as heat. pnas.orgresearchgate.net These processes are governed by non-adiabatic dynamics, where the molecule transitions between different electronic states.

Upon UV excitation, 9H-adenine is promoted to an excited electronic state (typically the S₂ (ππ*) state). From there, it undergoes extremely rapid internal conversion to the lower-energy S₁ state and then to the ground state (S₀) in hundreds of femtoseconds. nih.gov This relaxation occurs via conical intersections, which are points of degeneracy between potential energy surfaces that act as efficient funnels for de-excitation. pnas.orgresearchgate.net This rapid deactivation explains why adenine is essentially non-fluorescent. pnas.org

The substitution of a sec-butyl group at the N-9 position is not expected to change this fundamental photophysical behavior, as the adenine chromophore itself is responsible for the UV absorption and subsequent relaxation dynamics. pnas.org However, the solvent environment and specific molecular interactions can have a dramatic effect on the excited state lifetime. nih.gov

Table 3: Ultrafast Decay Dynamics of 9H-Adenine

| Process | Timescale | Mechanism | Reference |

|---|---|---|---|

| S₂ → S₁ decay | ~40 fs | Internal conversion in aqueous solution. | nih.gov |

| S₁ → S₀ decay | ~410 fs | Internal conversion to the ground state via conical intersections. | nih.gov |

Potential Energy Surface (PES) Analysis

Molecular Dynamics Simulations to Elucidate Interaction Dynamics

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on the conformational changes and interactions of molecules over time. rsc.org For this compound, MD simulations are a powerful tool to complement the static picture provided by molecular docking.

After docking a ligand into a receptor, MD simulations can be used to assess the stability of the predicted binding pose in a more realistic, dynamic, and solvated environment. acs.org These simulations can reveal how water molecules mediate ligand-protein interactions, how the ligand and protein flexibly adapt to each other, and the persistence of key interactions like hydrogen bonds over time. nih.gov For example, MD simulations of adenine in aqueous solution have been used to study its nonadiabatic decay dynamics, showing how the solvent influences the process. nih.gov In the context of the 9-sec-butyl purine derivative PP17, MD simulations would be the logical next step to validate its docked pose within the PI3K-d kinase and to calculate its binding free energy more accurately. researchgate.netchemrxiv.org

QSAR/QSPR Modeling for Predictive Design of Adenine Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. frontiersin.orgmdpi.com These models are invaluable in drug design for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. nih.gov

QSAR studies have been successfully applied to various series of adenine analogs. For example, models have been developed to predict the antagonist activity of 8-azaadenine (B1664206) derivatives at the A₁ adenosine receptor, identifying the key structural features required for interaction. nih.govnih.govresearchgate.net Other models have been built to screen for adenine derivatives as potential inhibitors of the Ebola virus. researchgate.net These models work by calculating a set of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties, and then using statistical methods like multiple linear regression or machine learning to build a predictive equation. frontiersin.orgresearchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine |

| 9H-adenine |

| 8-Bromo-9-cyclobutyl-9H-adenine |

| Adenine |

| Thymine (B56734) |

| 9-methyladenine |

| 8-azaadenine |

| 9-((3-(tert-Butyl)isoxazol-5-yl)methyl)-6-chloro-9H-purin-2-amine |

| Dinaciclib |

| Cisplatin |

| 9-ethyl-adenine |

| 2-aminopurine |

| 9-ethyl-2-aminopurine |

| 8-(1-pentyl-1H-1,2,3-triazole-4-yl)-2′-deoxyadenosine |

| Quinine sulphate |

| 8-methoxypsoralen-CH2O(CH2)n-adenine |

| Uracil |

| 9-methyladenine-1-methylthymine |

| 6-aminopyrimidine |

| Remdesivir |

| Molnupiravir |

| Adenosine |

| Guanosine (B1672433) |

| Cytidine |

| Thymidine |

| Uridine |

| Methanol (B129727) |

| Ethanol |

Analytical and Research Tools Development

Methodologies for Detection and Characterization of Adenine (B156593) Derivatives in Research Samples

The detection and characterization of adenine derivatives, including 9-(sec-Butyl)-9H-adenine, in complex research samples rely on a combination of powerful analytical techniques. These methods provide the sensitivity and selectivity required to isolate, identify, and quantify these molecules, often at very low concentrations.

Chromatographic Techniques (e.g., HPLC-UV/MS) for Separation and Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of adenine derivatives from complex mixtures. When coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, HPLC provides a powerful platform for both quantification and structural identification.

The separation of adenine derivatives is typically achieved using reversed-phase HPLC columns, such as C18 columns. nih.govmdpi.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, with the gradient being optimized to achieve the best separation of the compounds of interest. nih.govmdpi.com For instance, a method for the simultaneous separation of various adenine nucleotide derivatives utilizes an LC-18-T column with a step gradient of a phosphate (B84403) buffer containing tetrabutylammonium (B224687) hydroxide (B78521) and methanol. UV detection is commonly set at or near the maximum absorbance wavelength for the purine (B94841) ring, which is typically around 260 nm.

The coupling of HPLC with mass spectrometry (HPLC-MS) significantly enhances the analytical capabilities by providing molecular weight and structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like adenine derivatives, allowing for their transfer into the gas phase for MS analysis with minimal fragmentation. nih.gov In HPLC-ESI-MS/MS, specific transitions can be monitored in selected reaction monitoring (SRM) mode, offering high selectivity and sensitivity for the quantification of target analytes in complex biological matrices. nih.gov For example, a quantitative HPLC-ESI+-MS/MS method was developed for the analysis of guanine-adenine cross-links, where the mass spectrometer monitored the neutral loss of the adenine or guanine (B1146940) base from the protonated molecule. nih.gov

Table 1: Example HPLC Conditions for Adenine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-C18, 150 × 0.5 mm, 5 μm |

| Mobile Phase A | 0.05% Acetic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | Linear gradient from 3% to 9% B over 5 minutes, then to 24% B in 3 minutes |

| Flow Rate | 15 µL/min |

| Detection | ESI-MS/MS |

This table is based on a method for guanine-adenine cross-links and serves as an illustrative example. nih.gov

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) in Research Contexts

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 9-alkyladenine derivatives, ¹H NMR spectroscopy can be used to identify the protons of the purine ring, the amino group, and the alkyl substituent. For instance, in N9-benzyladenine, the C2-H and C8-H protons of the purine ring appear as singlets in the aromatic region of the spectrum. researchgate.net The chemical shifts of these protons can vary depending on the solvent used. researchgate.net ¹³C NMR provides information on the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning the chemical shifts and confirming the connectivity of the atoms, particularly for distinguishing between different isomers (e.g., N7 vs. N9 substitution). researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an adenine derivative would show characteristic absorption bands for N-H stretches of the amino group, C-H stretches of the alkyl group and the purine ring, and C=N and C=C stretching vibrations of the purine ring system. The NIST WebBook provides an IR spectrum for 9-butyl-adenine, a close structural analog of this compound, which can serve as a reference. nist.gov

Mass Spectrometry (MS) provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. d-nb.info

Table 2: Illustrative Spectroscopic Data for Related Adenine Derivatives

| Compound | Technique | Key Observations | Reference |

|---|---|---|---|

| N9-benzyladenine | ¹H NMR (DMSO-d₆) | δ 8.16 (s, 1H, C2-H), 8.26 (s, 1H, C8-H), 5.36 (s, 2H, CH₂) | researchgate.net |

| N3-benzyladenine | ¹H NMR (DMSO-d₆) | δ 8.57 (s, 1H, C2-H), 7.78 (s, 1H, C8-H), 5.51 (s, 2H, CH₂) | researchgate.net |

Thermochemolysis-GC-MS for Nucleobase Detection

Thermochemolysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive technique for the detection of nucleobases, including adenine, in various samples. This method involves the thermal decomposition of the sample in the presence of a derivatizing agent, which converts the non-volatile nucleobases into more volatile derivatives that can be analyzed by GC-MS. This technique is particularly relevant in the field of astrobiology for the detection of organic biosignatures.

Development of this compound and its Analogs as Biochemical Probes

The structural similarity of this compound to endogenous signaling molecules, such as adenosine (B11128), suggests its potential use as a biochemical probe to study specific biological targets, particularly adenosine receptors. The development of this compound and its analogs as probes can be approached through various assay formats.

Use in Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of ligands with receptors. In these assays, a radiolabeled ligand (a "hot" ligand) is used to label a specific receptor population. The ability of an unlabeled compound (a "cold" ligand), such as this compound or its derivatives, to displace the radiolabeled ligand from the receptor is measured. This allows for the determination of the affinity (typically expressed as the inhibition constant, Ki) of the unlabeled compound for the receptor.

Studies on 9-alkyladenine derivatives have shown that they can act as antagonists at adenosine receptors. nih.govresearchgate.net For example, a series of 9-alkyladenine derivatives were synthesized and their affinities at rat A₁, A₂ₐ, and A₃ adenosine receptors were determined using radioligand binding assays. nih.gov The choice of radioligand is critical and depends on the receptor subtype being studied. For instance, [³H]DPCPX is a common radioligand for A₁ receptors, [³H]ZM241385 for A₂ₐ receptors, and [¹²⁵I]AB-MECA for A₃ receptors. nih.gov The development of this compound as a potential adenosine receptor ligand would involve testing its ability to displace these or other selective radioligands in binding assays using cell membranes or tissues expressing the target receptors.

Table 3: Example of Radioligand Binding Data for 9-Alkyladenine Derivatives at Human Adenosine Receptors

| Compound | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₃ Ki (nM) |

|---|---|---|---|

| 9-Ethyl-8-phenyl-9H-adenine | 25 | 1600 | 15000 |

| 8-Ethoxy-9-ethyladenine | 11000 | 180 | >10000 |

| 9-Ethyl-8-phenylethynyl-9H-adenine | 10000 | 2000 | 160 |

Data from Klotz et al. (2003) serves as an example of the characterization of 9-alkyladenine derivatives. researchgate.net

Application in Fluorescent Assays and Imaging (e.g., NanoBRET)

Fluorescent assays offer a powerful alternative to radioligand-based methods, avoiding the complications associated with handling radioactive materials. A derivative of this compound could be functionalized with a fluorophore to create a fluorescent probe. This probe could then be used in various applications, including fluorescence polarization assays, fluorescence resonance energy transfer (FRET) assays, and cellular imaging to visualize the localization of the target receptor.

NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can be used to study ligand-receptor interactions in living cells. nih.govnih.gov In a typical NanoBRET ligand binding assay, the target receptor is fused to a NanoLuc luciferase, and a fluorescently labeled ligand (the tracer) is used. nih.govnih.gov When the fluorescent ligand binds to the receptor, the energy from the luciferase is transferred to the fluorophore, resulting in a BRET signal. Unlabeled compounds can then be tested for their ability to compete with the fluorescent tracer, allowing for the determination of their binding affinity in a live-cell environment. nih.govnih.gov The development of a fluorescent analog of this compound would enable its characterization using NanoBRET, providing valuable insights into its binding kinetics and affinity at its target receptor in a more physiologically relevant setting. nih.govnih.govacs.org

Future Research Directions for N9 Substituted Adenine Compounds

Exploration of Novel Synthetic Pathways for Enhanced Regioselectivity and Yield

A primary challenge in the synthesis of N9-substituted adenines is achieving high regioselectivity. The alkylation of the adenine (B156593) ring can occur at multiple nitrogen atoms, most commonly N9, N7, and N3, leading to mixtures of isomers that are often difficult to separate. researchgate.net

Future research is focused on developing synthetic methods that favor the formation of the N9 isomer with high yield. Traditional methods often involve the reaction of adenine with an alkyl halide in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base. rsc.org However, this can lead to poor selectivity.

Strategies to improve N9 regioselectivity include:

Mitsunobu Reaction: This reaction offers an alternative for coupling alcohols to the N9 position of the purine (B94841). It has been shown to provide good to excellent yields and high N9-regioselectivity for various purine analogues. researchgate.netacs.org Studies on guanine (B1146940) derivatives, which face similar regioselectivity issues, found that while Mitsunobu reactions gave higher selectivity for N9, the purification from reaction byproducts could be tedious compared to traditional alkylation. mdpi.com

Catalyst-based Approaches: The use of copper(II) acetate (B1210297) has been shown to efficiently form 9-arylpurines with complete regioselectivity when reacting purines with arylboronic acids. researchgate.net Exploring similar catalytic systems for alkyl substitutions is a promising avenue.

Protecting Group Strategies: Temporarily protecting other reactive nitrogens on the purine ring is a classic but effective strategy. However, this adds extra steps to the synthesis. Research into easily attached and removed protecting groups could streamline this process.

Solvent and Base Optimization: A computational and experimental study on the benzylation of adenine showed that the choice of solvent and base has a significant impact on the ratio of N9 to N3/N7 products, highlighting that reaction kinetics are influenced by compensation of entropy and enthalpy in the transition state. researchgate.net

| Synthetic Method | Advantages | Challenges | Key Findings & Future Scope |

| Direct Alkylation | Simple, one-step process. | Often results in a mixture of N9, N7, and N3 isomers, leading to low regioselectivity. researchgate.net | Optimization of base (e.g., Cs2CO3) and solvent (e.g., DMF) can improve N9 selectivity. rsc.org Future work involves finding conditions for even higher selectivity. |

| Mitsunobu Reaction | High N9-regioselectivity for coupling alcohols. researchgate.net Milder conditions than some traditional methods. | Can produce byproducts (e.g., phosphine (B1218219) oxides) that complicate purification. mdpi.com | Adapting the reaction for a wider range of functional groups and developing simpler purification protocols. |

| Pd-catalyzed Alkylation | Useful for specific substitutions like allylic alkylation. mdpi.com | Limited to specific types of alkylating agents. | Expanding the scope to include other types of alkyl groups and developing more versatile palladium catalysts. |

| Copper-catalyzed Arylation | Excellent regioselectivity for N9-arylation using arylboronic acids. researchgate.net | Primarily demonstrated for aryl groups, not alkyl groups. | Investigating the potential of copper or other metal catalysts for regioselective N9-alkylation. |

Advanced Mechanistic Studies of Enzyme and Receptor Interactions

N9-substituted adenines are known to interact with a wide range of biological targets, including protein kinases, G protein-coupled receptors (GPCRs) like adenosine (B11128) receptors, and plant cytokinin receptors. researchgate.netnih.govmdpi.com The N9 substituent is critical for determining the compound's binding affinity and selectivity.

Future mechanistic studies aim to elucidate these interactions at an atomic level. For instance, in protein kinases, the adenine core typically forms hydrogen bonds within the ATP-binding pocket, mimicking the natural ligand. The N9-substituent often extends into a more variable, hydrophobic region of the binding site. Understanding how the size, shape, and flexibility of the N9-group, such as the sec-butyl group of 9-(sec-butyl)-9H-adenine, influences these interactions is key to designing more potent and selective inhibitors. nih.gov

Research is also exploring how these compounds interact with less conventional targets. For example, adenine derivatives have been investigated as ligands for a distinct adenine receptor in rat brain membranes, where substitutions at the N9-position with basic residues were found to be favorable modifications. researchgate.net Advanced techniques like cryo-electron microscopy (cryo-EM) and advanced NMR spectroscopy can provide high-resolution structural data of these ligand-receptor complexes, revealing the precise nature of the binding interactions.

Rational Design of Adenine Derivatives based on Computational Insights

Computational chemistry has become an indispensable tool for the rational design of novel N9-substituted adenine derivatives. iipseries.org Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations provide deep insights into the molecular basis of a compound's activity. uniroma1.itoup.com

Molecular Docking and SAR: By docking proposed structures into the active site of a target protein, researchers can predict binding poses and affinities. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. For example, structure-based design was used to explore substituents on the adenine ring to discover more potent inhibitors of bacterial histidine kinases, identifying key residues essential for activity. nih.gov

DFT Calculations: These calculations can elucidate the electronic properties of adenine derivatives. Studies have shown how substituents at the N9 position can alter the electronic structure, hydrogen bonding capabilities, and aromaticity of the purine ring system, all of which can impact biological activity. nih.govmdpi.com

Predictive Modeling: Computational models can guide the design of derivatives with enhanced properties. For example, insights from simulations can inform the design of analogs with improved binding affinity, selectivity, or metabolic stability. iipseries.org This approach moves drug discovery from a trial-and-error process to a more directed and efficient endeavor.

Development of N9-Substituted Adenines as Scaffolds for Chemical Biology Tools

The purine structure is considered a "privileged scaffold" in medicinal chemistry because it can be modified to interact with numerous biological targets. researchgate.netnih.gov N9-substituted adenines serve as excellent starting points for creating chemical biology tools to probe cellular processes.

A key area of development is the introduction of reactive or reporter functionalities at the N9-position. For instance, attaching a propargyl group to the N9 nitrogen creates a terminal alkyne. ontosight.ai This alkyne can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to easily link the adenine scaffold to other molecules like fluorescent dyes, biotin (B1667282) tags for affinity purification, or photosensitive groups for photopharmacology.

These versatile tools can be used for:

Target Identification: Identifying the cellular binding partners of a specific adenine derivative.

Enzyme Profiling: Developing activity-based probes to study the function of specific enzymes like kinases.

Imaging: Visualizing the localization of a drug or probe within cells and tissues.

Investigation of Broader Biological System Interactions (excluding human clinical aspects)

Beyond their applications in medicine, N9-substituted adenines play crucial roles in other biological systems, particularly in plant biology. Many cytokinins, a class of plant hormones that regulate cell growth and differentiation, are N6,N9-disubstituted adenine derivatives. mdpi.comnih.gov

Research in this area focuses on how modifications at the N9 position affect cytokinin activity and can be used to improve agricultural and biotechnological processes. nih.gov

Enhanced Activity and Stability: N9-substitution can significantly alter the biological properties of cytokinins. For example, attaching a tetrahydropyranyl (THP) group to the N9 position of certain aromatic cytokinins was found to enhance their transport within the plant and prevent the root growth inhibition often seen with other cytokinins. researchgate.netnih.gov

Metabolic Control: The N9 position is a common site for glucosylation, a process plants use to inactivate and store cytokinins. By substituting the N9 position with a group that blocks this process, researchers can create more stable and long-lasting cytokinin analogs. nih.gov

Stress Tolerance: Some artificial N9-substituted cytokinin derivatives have shown promise in enhancing plant tolerance to environmental stresses. nih.gov

These studies not only expand the utility of N9-substituted adenines into agriculture but also provide fundamental insights into hormone signaling and metabolism in plants.

Q & A

Q. How can computational and experimental data on nonradiative decay be reconciled?

- Methodology : Compare simulated decay lifetimes (from TD-DFT or CASPT2) with experimental ultrafast spectroscopy results. Use Bayesian inference to quantify uncertainties in computational parameters (e.g., solvent dielectric constant). Highlight discrepancies in solvent models or vibronic coupling assumptions as areas for model refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.